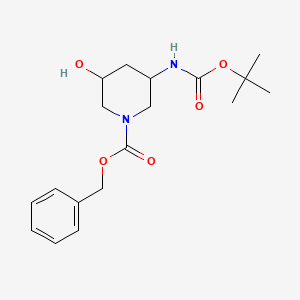

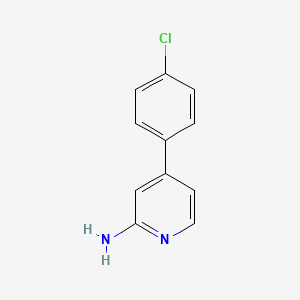

![molecular formula C22H29N5O6S B2409699 Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate CAS No. 369367-20-4](/img/structure/B2409699.png)

Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

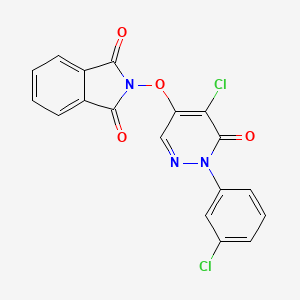

The compound contains several functional groups and heterocyclic rings, including a thiazole ring, a triazole ring, and a piperazine ring . Thiazole and triazole rings are often found in biologically active compounds and pharmaceuticals . Piperazine rings are common in drugs and are known for their versatile biological activities.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of multiple polar groups and rings would likely make it relatively polar and potentially soluble in polar solvents .Scientific Research Applications

Biological Activity and Mannich Reaction

Fandaklı et al. (2012) explored the reduction, Mannich reaction, and antimicrobial activity evaluation of some new 1,2,4-triazol-3-one derivatives. The synthesis involved ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates, leading to Mannich bases with significant antimicrobial activity compared to ampicillin. This indicates the chemical's relevance in synthesizing biologically active compounds that could serve as antimicrobial agents (Fandaklı et al., 2012).

Antihypertensive Potential

Research by Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, including ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylates, related to prazosin. These compounds showed promising antihypertensive activity in vitro and in vivo, highlighting the potential of such derivatives in developing antihypertensive drugs (Bayomi et al., 1999).

Synthesis and 5-HT2 Antagonist Activity

Another study by Watanabe et al. (1992) prepared derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, demonstrating potent 5-HT2 antagonist activity. These findings suggest the compound's utility in synthesizing derivatives with potential applications in treating psychiatric disorders by modulating the 5-HT2 receptor activity (Watanabe et al., 1992).

Mechanism of Action

Target of Action

The primary targets of this compound appear to be involved in neuroprotection and anti-neuroinflammatory pathways . The compound has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These targets play a crucial role in the inflammatory response and neuronal damage in neurodegenerative diseases.

Mode of Action

The compound interacts with its targets by inhibiting the production of NO and TNF-α, key mediators of inflammation . Additionally, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may exert its neuroprotective effects by modulating ER stress and apoptosis pathways.

Biochemical Pathways

The compound affects several biochemical pathways related to neuroprotection and anti-inflammation. It inhibits the NF-kB inflammatory pathway, a key regulator of immune and inflammatory responses . It also modulates ER stress pathways, which are implicated in the pathogenesis of various neurodegenerative diseases .

Result of Action

The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . It reduces the production of inflammatory mediators NO and TNF-α, and decreases the expression of ER stress and apoptosis markers . These molecular and cellular effects contribute to the compound’s potential as a neuroprotective and anti-neuroinflammatory agent.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with targets . Temperature can also influence the compound’s stability and reaction rates

properties

IUPAC Name |

ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O6S/c1-6-33-22(29)26-9-7-25(8-10-26)17(19-20(28)27-21(34-19)23-13(2)24-27)14-11-15(30-3)18(32-5)16(12-14)31-4/h11-12,17,28H,6-10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPCOUGTVBODMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)

![[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate](/img/structure/B2409625.png)

![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)

![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)

![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)